molecular formula C18H24N2O3S B2964538 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1448139-90-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2964538
CAS RN: 1448139-90-9
M. Wt: 348.46
InChI Key: RBQBGDCSOFBNFV-FNORWQNLSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a thiazepane ring, and a propenone group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the propenone group might undergo addition reactions, while the benzodioxole group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the types of functional groups present .

Scientific Research Applications

However, related compounds with benzodioxolyl and thiazepan-4-yl propenone structures have been studied for their potential pharmacological properties, including antimicrobial, antiviral, antibacterial, antifungal, and anti-inflammatory activities . For detailed and specific applications of the compound you’re interested in, you may need to consult specialized scientific databases or contact experts in medicinal chemistry or pharmacology.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. This would involve studying the compound’s toxicity, potential for causing irritation or allergic reactions, and environmental impact .

Future Directions

Future research on this compound could involve studying its potential applications, optimizing its synthesis, investigating its mechanism of action, and assessing its safety and environmental impact .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-19(2)11-15-12-24-9-3-8-20(15)18(21)7-5-14-4-6-16-17(10-14)23-13-22-16/h4-7,10,15H,3,8-9,11-13H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQBGDCSOFBNFV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1CSCCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

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